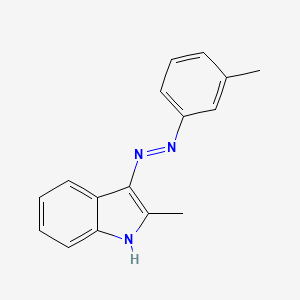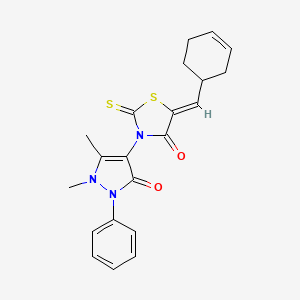![molecular formula C25H29N5O2 B12167068 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12167068.png)
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-苄基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺是一种复杂的 有机化合物,在科学研究的各个领域引起了人们的兴趣。该化合物具有哌嗪环、嘧啶环和乙酰胺基团,使其成为各种化学反应和应用的多功能分子。
准备方法
合成路线和反应条件
2-[3-(4-苄基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺的合成通常涉及多个步骤:
哌嗪环的形成: 第一步涉及哌嗪环的合成,这可以通过在碱性条件下使乙二胺与二卤代烷烃反应来实现。
苄基化: 然后在氢氧化钠等碱的存在下,使用苄基氯对哌嗪环进行苄基化。
嘧啶环的形成: 下一步涉及通过使肼与二酮反应来形成嘧啶环。
偶联反应: 然后在酸性条件下,将苄基化的哌嗪与嘧啶衍生物偶联以形成核心结构。
乙酰胺的形成: 最后,通过使中间体与乙酸酐反应引入乙酰胺基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件,以及使用催化剂来提高产率并缩短反应时间。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌嗪环上,导致形成 N-氧化物。
还原: 还原反应可以靶向嘧啶环,将其转化为二氢嘧啶衍生物。
取代: 通过亲核取代反应,苄基可以被其他烷基或芳基取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱如碳酸钾存在下,烷基卤化物或芳基卤化物等亲核试剂。
主要产物
氧化: 哌嗪环的 N-氧化物。
还原: 二氢嘧啶衍生物。
取代: 根据所用取代基,各种烷基或芳基衍生物。
科学研究应用
2-[3-(4-苄基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为受体结合研究中的配体的潜力。
医药: 探索其潜在的治疗效果,尤其是在神经药理学领域。
工业: 用于开发具有特定化学性质的新材料。
作用机制
2-[3-(4-苄基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。据信该化合物与大脑中的某些受体结合,调节神经递质的活性。这种相互作用可以影响各种信号通路,从而导致其在生物系统中观察到的效果。
相似化合物的比较
类似化合物
- 2-[3-(4-甲基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺
- 2-[3-(4-乙基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺
- 2-[3-(4-苯基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺
独特性
2-[3-(4-苄基哌嗪-1-基)-6-氧代嘧啶-1(6H)-基]-N-(2-苯乙基)乙酰胺的独特性在于其特定的结构特征,如哌嗪环上的苄基和乙酰胺基团。这些特征使其具有独特的化学反应性和潜在的生物活性,使其区别于类似的化合物。
属性
分子式 |
C25H29N5O2 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H29N5O2/c31-24(26-14-13-21-7-3-1-4-8-21)20-30-25(32)12-11-23(27-30)29-17-15-28(16-18-29)19-22-9-5-2-6-10-22/h1-12H,13-20H2,(H,26,31) |
InChI 键 |
AJYJFQHZUZOXSY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167007.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)
![(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide](/img/structure/B12167032.png)
![7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167033.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12167034.png)
![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167036.png)
![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12167037.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167043.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12167052.png)
